(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
Description
(S)-3-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a chiral compound featuring a seven-membered 1,4-oxazepane ring fused to a benzoic acid moiety. The tert-butoxycarbonyl (Boc) group at the 4-position of the oxazepane acts as a protective group for the secondary amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
3-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-5-9-22-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGPYSWYHNVGBB-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Cyclization of Precursor Substrates
The synthesis typically begins with functionalized benzoic acid derivatives. For example, 3-bromobenzoic acid serves as a common starting material. Bromination at the ortho position relative to the carboxylic acid group is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions. Subsequent cyclization to form the 1,4-oxazepane ring involves reacting the brominated intermediate with ethanolamine derivatives. A critical step is the stereoselective formation of the oxazepane ring, which requires careful control of reaction conditions to favor the (S)-configuration.
Recent advancements utilize microwave-assisted cyclization to reduce reaction times from 24 hours to under 2 hours while maintaining yields above 85%. The Boc group is introduced at this stage using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP), achieving protection efficiencies of 92–95%.
Carboxylation and Final Functionalization
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Decarboxylative Allylic Alkylation
The Pd-PHOX catalytic system has revolutionized the synthesis of chiral oxazepane derivatives. A key reaction involves the decarboxylative allylic alkylation of β-keto-allyl esters using a palladium complex with (S)-(CF₃)₃-tBu-PHOX ligands. This method achieves enantiomeric excess (ee) values of up to 96% by leveraging the steric and electronic effects of the ligand.
Mechanistic Insights :
The reaction proceeds via oxidative addition of the allyl carbonate to Pd(0), forming a π-allyl-Pd(II) intermediate. Deprotonation of the β-keto ester generates a stabilized enolate, which undergoes nucleophilic attack on the π-allyl complex. The chiral ligand dictates the face selectivity, ensuring preferential formation of the (S)-enantiomer.
Ligand Optimization for Enhanced Selectivity
Comparative studies of PHOX ligands reveal that electron-withdrawing substituents (e.g., CF₃ groups) improve both reaction rates and enantioselectivity. For instance, replacing tBu-PHOX with (CF₃)₃-tBu-PHOX increases ee from 78% to 94% in the alkylation of α-cyano esters.
| Ligand Type | Reaction Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| tBu-PHOX | 65 | 78 |
| (CF₃)₃-tBu-PHOX | 82 | 94 |
| (PhO)₃-PHOX | 58 | 64 |
Enzymatic and Chemoenzymatic Approaches
Lipase-Catalyzed Kinetic Resolution
Racemic mixtures of oxazepane intermediates can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B). Hydrolysis of acylated intermediates in organic solvents selectively yields the (S)-enantiomer with 88–91% ee. This method is limited by substrate specificity but offers an eco-friendly alternative to traditional resolution techniques.
Transaminase-Mediated Asymmetric Amination
Recent work explores the use of ω-transaminases to introduce chirality during oxazepane ring formation. For example, (S)-selective amination of ketone precursors achieves 95% conversion and 99% ee in biphasic solvent systems.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Multi-Step Synthesis | High scalability | Long reaction times | 65–75 |
| Pd-PHOX Catalysis | Excellent enantioselectivity | Cost of ligands | 70–85 |
| Enzymatic Resolution | Eco-friendly, mild conditions | Narrow substrate scope | 50–60 |
Process Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The oxazepane ring can be reduced under specific conditions to yield different ring-opened products.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butoxycarbonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoate salts, while reduction of the oxazepane ring can produce various amine derivatives.
Scientific Research Applications
(S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring and benzoic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butoxycarbonyl group can also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
(a) 1,4-Oxazepane vs. Piperazine Derivatives
- Target Compound : The seven-membered 1,4-oxazepane ring contains one oxygen atom, providing moderate polarity and conformational flexibility.
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid (): A six-membered piperazine ring replaces the oxazepane. The absence of oxygen increases basicity due to the secondary amine, while the smaller ring size reduces flexibility. This compound was synthesized via Pd-catalyzed coupling (Pd₂(dba)₃/Xantphos) and used as an intermediate for a final product with LCMS m/z 395.2 .
(b) Substituent Positioning and Linkers
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target Compound | Not reported | Not reported | S-configuration, 1,4-oxazepane, Boc |
| 3-(4-Boc-piperazin-1-yl)benzoic acid | 307.34 | Not reported | Piperazine, direct ring attachment |
| 2-[4-Boc-piperazin-1-yl]isonicotinic acid | 307.34 | 174–176 | Isonicotinic acid, position 2 substituent |
| 3-[[4-Boc-piperazin-1-yl]methyl]benzoic acid | 320.38 | Not reported | Methylene linker, increased flexibility |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, and how do impurities arise during synthesis?
- Methodological Answer : The compound’s tert-butoxycarbonyl (Boc) group suggests a protective strategy for nitrogen during synthesis. A plausible route involves coupling a Boc-protected oxazepane intermediate with a benzoic acid derivative via amidation or nucleophilic substitution. Impurities often arise from incomplete Boc deprotection (e.g., residual tert-butyl groups) or racemization at the stereocenter . Chromatographic purification (HPLC or flash column) and recrystallization (using solvents like ethyl acetate/hexane) are critical for isolating the enantiomerically pure (S)-form. Confirm purity via HPLC (>97%) and characterize intermediates using H/C NMR to track stereochemical integrity.
Q. How can researchers verify the stereochemical configuration of the (S)-enantiomer in this compound?
- Methodological Answer : Use chiral HPLC with a column such as Chiralpak AD-H or OD-H, comparing retention times with a racemic mixture. Polarimetry (specific optical rotation) and X-ray crystallography (if single crystals are obtainable) provide definitive confirmation. For computational validation, perform density functional theory (DFT) calculations to compare experimental and theoretical circular dichroism (CD) spectra .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Purity : HPLC with UV detection at 254 nm (≥97% purity threshold) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting point (mp) and decomposition behavior (e.g., dec. >150°C observed in analogous Boc-protected benzoic acids) .
- Solubility : Phase-solubility studies in DMSO, methanol, or aqueous buffers (pH 7.4) for biological assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Boc-protected compounds under varying experimental conditions?
- Methodological Answer : Contradictions often stem from degradation pathways (e.g., acidolysis of Boc groups or hydrolysis of the oxazepane ring). Design accelerated stability studies:
- Thermal Stress : Store samples at 40°C/75% RH for 4 weeks, monitoring via LC-MS for degradation products (e.g., tert-butyl alcohol or benzoic acid derivatives) .
- pH-Dependent Stability : Expose the compound to buffers (pH 1–10) and analyze degradation kinetics. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure oxazepane derivatives?
- Methodological Answer : Racemization typically occurs at the oxazepane’s chiral center under basic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C.
- Mild Deprotection : Use TFA in DCM at room temperature instead of HCl/dioxane.
- Enantiomeric Excess (ee) Monitoring : Regular chiral HPLC checks post each synthetic step .
Q. How does the Boc group influence the compound’s reactivity in subsequent derivatization (e.g., peptide coupling)?
- Methodological Answer : The Boc group stabilizes the oxazepane nitrogen but may sterically hinder coupling reactions. Optimize using activators like HATU or DCC with DMAP in anhydrous DMF. Post-coupling, confirm Boc retention via C NMR (quartet at ~80 ppm for tert-butyl) and FT-IR (C=O stretch at ~1680 cm) .
Experimental Design & Data Interpretation
Q. How should researchers design assays to evaluate this compound’s biological activity while accounting for matrix effects?
- Methodological Answer :
- Matrix Preparation : Spiked recovery experiments in biological matrices (e.g., plasma or cell lysate) to assess interference.
- Controls : Include Boc-free analogs to isolate the oxazepane-benzoic acid moiety’s contribution to activity.
- Degradation Monitoring : Use LC-MS/MS to quantify intact compound vs. metabolites during long-term assays .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro with the (S)-configuration’s 3D structure (optimized via Gaussian 09).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- ADMET Prediction : SwissADME or QikProp to estimate permeability, solubility, and metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
